Wild-Type HIV-1 IIIB Antiviral Potency: YKN (Compound 12) vs. Lead Compound 24
YKN (compound 12) exhibits an EC50 of 0.11 µM against wild-type HIV-1 IIIB in CEM cell-based antiviral assays, while the most potent series member, compound 24 (4-ethyl analogue), achieves an EC50 of 0.0064 µM [1]. Although compound 24 is 17-fold more potent, YKN serves as the foundational scaffold and is the co-crystallized ligand in the higher-resolution structural biology study (PDB 2YKN, 2.12 Å).
| Evidence Dimension | EC50 against wild-type HIV-1 IIIB |
|---|---|
| Target Compound Data | 0.11 µM (110 nM) |
| Comparator Or Baseline | Compound 24 (4-ethyl analogue): 0.0064 µM (6.4 nM) |
| Quantified Difference | Compound 24 is approximately 17-fold more potent |
| Conditions | CEM cell-based antiviral assay; values are mean of at least two experiments |
Why This Matters
YKN is the structural biology reference molecule; users prioritizing co-crystal structural data over maximal potency should select YKN, while those requiring maximal wild-type potency should consider compound 24.
- [1] Boyer J, Arnoult E, Médebielle M, Guillemont J, Unge J, Jochmans D. Difluoromethylbenzoxazole pyrimidine thioether derivatives: a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. J Med Chem. 2011;54(23):7974-7985. Table 2. View Source
